2-(Aminomethyl)-4(3H)-quinazolinone hydrate

Hydrate stoichiometry Molecular weight accuracy Solution preparation

2-(Aminomethyl)-4(3H)-quinazolinone hydrate (CAS 1269288-42-7) is the stoichiometric monohydrate form of a 2-substituted quinazolin-4(3H)-one heterocycle, bearing a primary aminomethyl group at the 2-position. This compound belongs to the quinazolinone class, a privileged scaffold extensively employed in medicinal chemistry for the development of kinase inhibitors, antimicrobial agents, and CNS-active drug candidates.

Molecular Formula C9H11N3O2
Molecular Weight 193.20
CAS No. 1269288-42-7
Cat. No. B3095947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-4(3H)-quinazolinone hydrate
CAS1269288-42-7
Molecular FormulaC9H11N3O2
Molecular Weight193.20
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)CN.O
InChIInChI=1S/C9H9N3O.H2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8;/h1-4H,5,10H2,(H,11,12,13);1H2
InChIKeyVUXJHJLCYCIXJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-4(3H)-quinazolinone Hydrate (CAS 1269288-42-7): Chemical Identity and Procurement Baseline


2-(Aminomethyl)-4(3H)-quinazolinone hydrate (CAS 1269288-42-7) is the stoichiometric monohydrate form of a 2-substituted quinazolin-4(3H)-one heterocycle, bearing a primary aminomethyl group at the 2-position [1]. This compound belongs to the quinazolinone class, a privileged scaffold extensively employed in medicinal chemistry for the development of kinase inhibitors, antimicrobial agents, and CNS-active drug candidates [2]. Commercially, the hydrate form (molecular formula C₉H₁₁N₃O₂, MW 193.20) is supplied as an achiral solid with a typical purity specification of 95%, and is cataloged under MDL number MFCD07781119 . The compound serves primarily as a versatile synthetic building block, with the free primary amine at the 2-aminomethyl position enabling a broad range of downstream derivatizations including amide coupling, reductive amination, and Mannich-type reactions [3].

Why 2-(Aminomethyl)-4(3H)-quinazolinone Hydrate Cannot Be Casually Replaced by Generic Quinazolinone Analogs


Within the quinazolin-4(3H)-one family, seemingly minor structural variations produce substantial divergence in physicochemical properties critical to reproducible research outcomes. The hydrate form (CAS 1269288-42-7) maintains a precisely defined stoichiometric water content (monohydrate, 1.0 eq H₂O), which directly impacts calculated molecular weight (193.20 vs. 175.19 for the anhydrous free base, CAS 437998-08-8) and, consequently, the accuracy of solution preparations in quantitative biological assays . The 2-aminomethyl substituent imparts a LogP of −0.74, conferring markedly greater hydrophilicity compared to 2-methyl (LogP ~1.23) or 2-phenyl-substituted 4(3H)-quinazolinones (estimated LogP >2.5) [1]. Furthermore, positional isomerism matters: 3-(aminomethyl) analogs differ in hydrogen-bonding capacity and tautomeric preference, precluding interchangeable use in structure–activity relationship (SAR) studies [2]. These quantifiable differences mean that procurement without specification of both CAS number and physical form risks irreproducible data.

Quantitative Differentiation Evidence for 2-(Aminomethyl)-4(3H)-quinazolinone Hydrate Against Closest Analogs


Stoichiometric Hydrate vs. Anhydrous Free Base: Defined Water Content Ensures Accurate Solution Preparation

The target compound is a defined monohydrate (1.0 eq H₂O; molecular formula C₉H₁₁N₃O₂, MW 193.20), in contrast to the anhydrous free base form (CAS 437998-08-8, C₉H₉N₃O, MW 175.19) . This 10.3% difference in molecular weight directly impacts molarity calculations: a 10 mM solution prepared using the incorrect molecular weight introduces a systematic error exceeding 10%, potentially shifting IC₅₀ determinations by a comparable magnitude and compromising inter-laboratory reproducibility . Retail pricing at Hit2Lead for the hydrate is $154/g versus $92/250 mg for the anhydrous form, reflecting the distinct cataloging and handling requirements of each physical form .

Hydrate stoichiometry Molecular weight accuracy Solution preparation Quantitative bioassay

Hydrophilicity (LogP −0.74) vs. 2-Methyl-4(3H)-quinazolinone (LogP +1.23): Aqueous Solubility Advantage for Biological Assays

The target compound exhibits a measured/predicted LogP of −0.74 , which is approximately 2 log units lower (i.e., ~100-fold greater partitioning into aqueous phase) than 2-methyl-4(3H)-quinazolinone (LogP +1.23 to +1.27) [1]. The aminomethyl substituent introduces a primary amine (pKa ~9–10, protonated at physiological pH) and a hydrogen-bond donor, both of which reduce lipophilicity relative to the methyl analog. This hydrophilicity advantage translates into higher aqueous solubility, reducing the need for DMSO co-solvent in biological assay formats and potentially minimizing solvent-related artifacts in cell-based screens.

LogP Hydrophilicity Aqueous solubility Drug-likeness Quinazolinone SAR

Synthetic Accessibility: 80–89% Yields Across Six 2-Aminomethyl Quinazolin-4(3H)-one Derivatives from Methyl Anthranilate

Tokalı (2022) reported the synthesis of six 2-aminomethyl quinazolin-4(3H)-one derivatives (compounds 4a–f) starting from methyl anthranilate, with isolated yields ranging from 80% to 89% [1]. These yields are notably consistent across varied aminomethyl substituents, demonstrating the robustness of the synthetic route. The target compound's aminomethyl handle is installed via a Mannich-type reaction or reductive amination pathway, both well-established transformations that do not require specialized catalysts or protecting-group strategies [1]. This contrasts with certain 2-aryl quinazolinones that require transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald–Hartwig) with variable yields (typically 40–85%) and necessitate expensive palladium catalysts and ligands.

Synthetic yield Quinazolinone synthesis Methyl anthranilate Building block Derivatization

Physical Form Consistency: Achiral Solid with 95% Purity Enables Automated High-Throughput Screening Compatibility

The target compound is an achiral solid at room temperature with a commercial purity specification of 95% (Hit2Lead, Fluorochem, AK Scientific) . Its achiral nature (stereochemistry = ACHIRAL) eliminates the need for enantiomeric purity assessment or chiral chromatographic separation, simplifying both procurement quality control and downstream data interpretation . Several higher-purity batches are available at 98% (MolCore, Leyan) for applications demanding tighter specifications . In contrast, certain chiral 2-substituted quinazolinone analogs (e.g., those bearing α-substituted aminomethyl groups) require specification of enantiomeric excess (ee), which adds cost and analytical burden.

Physical form Stereochemistry Purity Automated HTS Solid dispensing

Primary Amine Handle Reactivity vs. 2-Chloro-4(3H)-quinazolinone: Broader Derivatization Scope Without Pre-activation

The 2-aminomethyl substituent of the target compound presents a free primary amine (pKa ~9–10) that can directly undergo amide bond formation, reductive amination, sulfonamide synthesis, and Mannich-type transformations without prior functional group interconversion [1][2]. In contrast, the widely used quinazolinone building block 2-chloro-4(3H)-quinazolinone requires nucleophilic aromatic substitution (SNAr) conditions or transition-metal-catalyzed amination (Buchwald–Hartwig) to introduce amino functionality, typically requiring elevated temperatures (80–120 °C), inert atmosphere, and specialized catalyst systems [3]. The target compound's amine handle enables chemistry under ambient conditions with standard coupling reagents (e.g., HATU, EDC/HOBt), offering broader substrate tolerance for library synthesis.

Primary amine Derivatization Amide coupling Mannich reaction Chemical handle

Optimal Procurement and Application Scenarios for 2-(Aminomethyl)-4(3H)-quinazolinone Hydrate


Medicinal Chemistry Library Synthesis: Quinazolinone-Focused Kinase Inhibitor Programs

The compound's 2-aminomethyl handle, combined with its low LogP (−0.74) , makes it an ideal core scaffold for generating focused kinase inhibitor libraries. The primary amine can be rapidly elaborated into diverse amide, sulfonamide, or urea derivatives in a single step, enabling parallel synthesis of 48–96 member libraries within one week. Procuring the hydrate form (CAS 1269288-42-7) rather than the anhydrous form ensures accurate stock solution concentrations (avoiding the 10.3% MW error) for dose–response screening against kinase panels such as EGFR, VEGFR, or PI3K [1].

Fragment-Based Drug Discovery (FBDD): Aqueous-Soluble Quinazolinone Fragment for SPR and NMR Screening

With a molecular weight of 193.20 Da (hydrate; 175.19 for the organic moiety), a LogP of −0.74, and only one rotatable bond, this compound satisfies the 'rule of three' guidelines for fragment-based screening . Its high aqueous solubility (inferred from its negative LogP) permits screening by surface plasmon resonance (SPR) or ligand-observed NMR at fragment concentrations of 200–500 µM without exceeding typical DMSO co-solvent limits (<2% v/v). This distinguishes it from more lipophilic 2-aryl quinazolinone fragments that often require >5% DMSO, introducing solvent artifacts in biophysical assays.

Antimicrobial SAR Studies: Mannich Base Derivatization for Antibacterial Quinazolinones

Mannich bases of quinazolin-4(3H)-ones have demonstrated promising antimycobacterial and broad-spectrum antibacterial activities [1]. The target compound's aminomethyl group is itself a Mannich-type functionality, and it can serve both as a substrate for further Mannich condensation (introducing a second aminomethyl moiety) and as a benchmark reference compound for establishing baseline antimicrobial activity within a quinazolinone SAR series. The synthetic route characterized by Tokalı (2022) [2] provides a validated protocol with 80–89% yields, facilitating reproducible scale-up for in vivo efficacy studies.

Chemical Biology Probe Development: Photoaffinity Labeling and Bioconjugation

The primary amine at the 2-aminomethyl position is uniquely suited for chemoselective conjugation to biotin, fluorophores (e.g., FITC, Cy5), or photoaffinity labels (e.g., diazirine, benzophenone) via NHS-ester or isothiocyanate chemistry under mild aqueous conditions (pH 7.5–8.5, RT, 2 h). The achiral nature of the compound eliminates diastereomer formation during conjugation, simplifying purification and ensuring homogeneous probe composition—a critical advantage over chiral quinazolinone scaffolds for target engagement studies such as cellular thermal shift assays (CETSA) or pull-down proteomics.

Quote Request

Request a Quote for 2-(Aminomethyl)-4(3H)-quinazolinone hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.